Methyl 3-(4-methylpiperazin-1-yl)benzoate
CAS No.: 474334-89-9
Cat. No.: VC3749922
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 474334-89-9 |
---|---|
Molecular Formula | C13H18N2O2 |
Molecular Weight | 234.29 g/mol |
IUPAC Name | methyl 3-(4-methylpiperazin-1-yl)benzoate |
Standard InChI | InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)12-5-3-4-11(10-12)13(16)17-2/h3-5,10H,6-9H2,1-2H3 |
Standard InChI Key | LPOJJZXQESTVEV-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC |
Canonical SMILES | CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC |
Introduction
Chemical Identity and Basic Properties
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is an organic compound that belongs to the class of substituted benzoates containing a piperazine moiety. This chemical entity has been registered with specific identifiers that facilitate its recognition in scientific databases and literature.
Identification Parameters
The compound can be identified through various chemical identifiers as summarized in Table 1.
Table 1: Chemical Identifiers of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Parameter | Value |
---|---|
CAS Registry Number | 658689-29-3 |
Molecular Formula | C₁₄H₂₀N₂O₂ |
Molecular Weight | 248.32 g/mol |
PubChem CID | 7537594 |
Synonyms | - Benzoic acid,3-[(4-methyl-1-piperazinyl)methyl]-,methyl ester - Methyl 3-((4-methylpiperazin-1-yl)methyl)benzoate - MFCD08271927 |
This compound was first registered in chemical databases in 2006, with modifications to its entry recorded as recently as April 2025, indicating ongoing interest in this chemical entity .
Structural Characteristics
Understanding the structural features of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is essential for predicting its chemical behavior and potential applications.
Chemical Structure
The compound is characterized by three main structural components:
-
A benzoate moiety with a methyl ester group
-
A 4-methylpiperazine ring
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A methylene bridge connecting these two functional groups at the meta (3-) position of the benzoate ring
This arrangement creates a molecule with specific spatial characteristics that influence its interactions with biological systems and other chemical entities.
Structure-Property Relationships
The presence of both the benzoate ester and the piperazine moiety in Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate creates a compound with balanced lipophilic and hydrophilic properties. The piperazine ring, with its basic nitrogen atoms, can participate in hydrogen bonding and may enhance solubility in aqueous media, while the benzoate portion contributes to lipophilicity.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, providing context for understanding its properties and potential functions.
Table 2: Comparison of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate with Related Compounds
These structural analogs demonstrate how subtle changes in molecular structure can influence physical properties and potentially biological activities.
Future Research Directions
Technological Implications
As research on piperazine-containing compounds continues to expand, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate and its derivatives could play a role in addressing challenges in drug discovery, particularly in developing compounds with improved selectivity and reduced side effects.
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